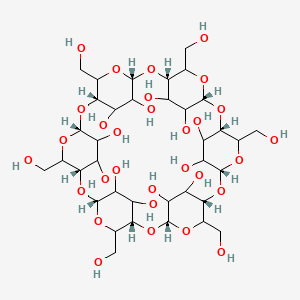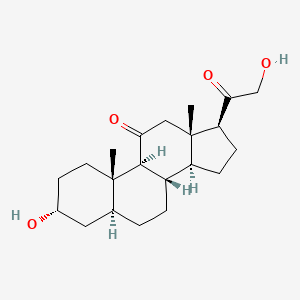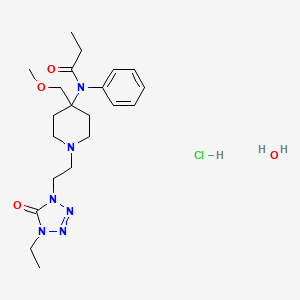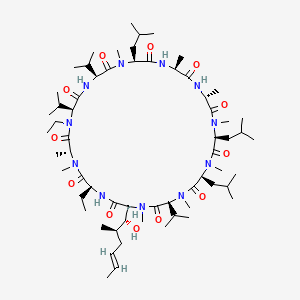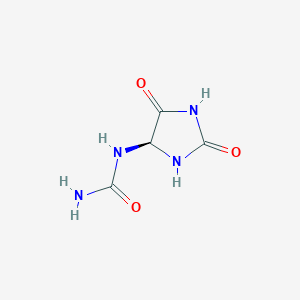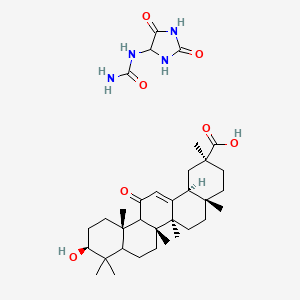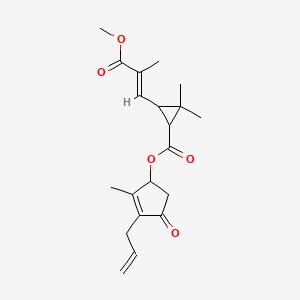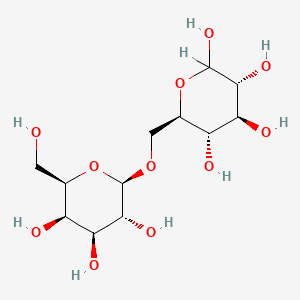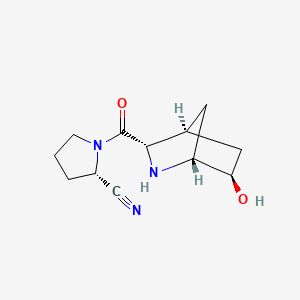
ASP-4000 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASP-4000 free base is a dipeptidyl peptidase 4 (DPP) inhibitor with antihyperglycemic activity.
Scientific Research Applications
Microarray Data Management : The BASE (BioArray Software Environment) system is a comprehensive tool for managing and analyzing microarray data, which could be relevant for experiments involving compounds like ASP-4000 free base (Vallon-Christersson et al., 2009).
Scientific Research Information Management : Various studies have developed systems for managing scientific research information. These systems, based on ASP.NET technology, could be useful for organizing and analyzing data from studies involving ASP-4000 free base (Li Chun, 2007); (Hu Sheng-hua, 2007); (Wu Jiang, 2013).
Application Service Providers (ASPs) in Research : Some studies explore the role of ASPs in providing IT services for research management, which could be relevant for managing databases related to ASP-4000 free base research (Jayatilaka et al., 2003).
Collaborative Robotics in Research : The application of Answer Set Programming (ASP) in robotics, such as housekeeping robotics, showcases the potential for using ASP in the automation of laboratory processes, possibly applicable in research involving ASP-4000 free base (Erdem et al., 2012).
properties
CAS RN |
851510-67-3 |
|---|---|
Product Name |
ASP-4000 free base |
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C12H17N3O2/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7/h7-11,14,16H,1-5H2/t7-,8-,9+,10+,11-/m0/s1 |
InChI Key |
FVTNKOGXEQXHHE-DAWVFNFOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N |
SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ASP-4000 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



